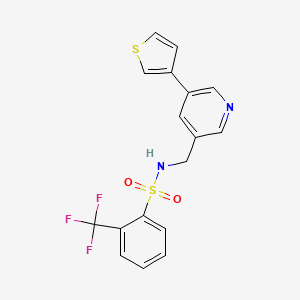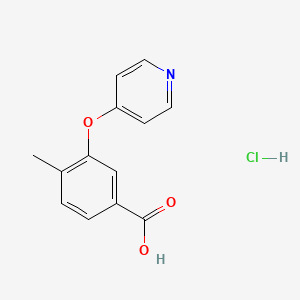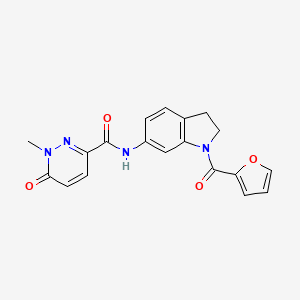
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The synthesis and chemical properties of furan-2-carbonyl compounds have been extensively studied. One approach involves coupling reactions to form complex molecules, such as the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and subsequent reactions to produce heterocyclic compounds with potential applications in material science and pharmaceuticals (El’chaninov & Aleksandrov, 2017). These methodologies underscore the versatility of furan-2-carbonyl derivatives in constructing diverse molecular architectures.
Antimicrobial and Antifungal Agents
Furan derivatives exhibit promising biological activities, including antibacterial, antifungal, and anti-tubercular properties. The design and synthesis of tetrahydropyrimidine–isatin hybrids highlight the antimicrobial potential of furan-2-carbonyl compounds (Akhaja & Raval, 2012). These findings suggest a pathway for developing new therapeutic agents based on the structural framework of furan-2-carbonyl derivatives.
Anticancer Activity
The exploration of furan-2-carbonyl compounds in cancer research has led to the identification of molecules with significant anticancer activity. The synthesis and evaluation of N-(2-oxoindolin-3-ylidene)hydrazinecarbonyl derivatives have demonstrated remarkable antitumor effects against various cancer cell lines, presenting a promising avenue for anticancer drug development (Alafeefy et al., 2015).
Antioxidant and Antiurease Activities
Furan-2-carbonyl derivatives have also been identified as potent antioxidants and antiurease agents. The synthesis of 1,2,4-triazole Schiff base and amine derivatives from ethyl N′-furan-2-carbonylbenzohydrazonate has demonstrated effective antiurease and antioxidant activities, highlighting their potential in treating oxidative stress-related diseases and urease-associated disorders (Sokmen et al., 2014).
Epidermal Growth Factor Receptor (EGFR) Inhibition
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors, displaying potent anticancer activities against EGFR-expressed cancer cell lines. This research provides insights into designing novel anticancer agents targeting EGFR, a critical receptor in cancer progression (Lan et al., 2017).
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-22-17(24)7-6-14(21-22)18(25)20-13-5-4-12-8-9-23(15(12)11-13)19(26)16-3-2-10-27-16/h2-7,10-11H,8-9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWXMCPECJURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

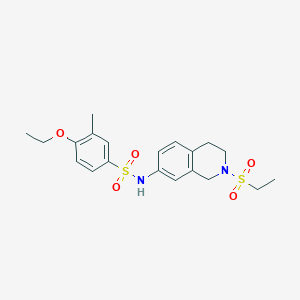
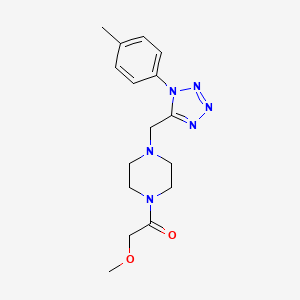
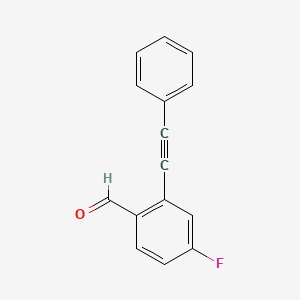
![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2744864.png)
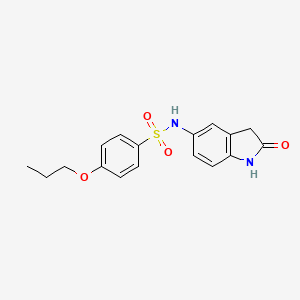
![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
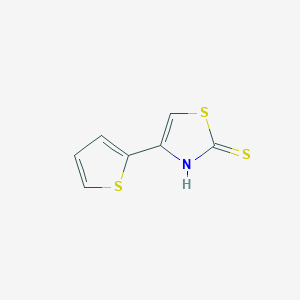
![2-[4-(Benzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2744874.png)

